molecular formula C15H12ClN5OS2 B2569890 2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 896052-81-6

2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2569890
CAS RN: 896052-81-6
M. Wt: 377.87
InChI Key: YUKCOICYJUJBGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H12ClN5OS2 and its molecular weight is 377.87. The purity is usually 95%.
BenchChem offers high-quality 2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant and Muscle Relaxant Activities

Compounds with a pyridazin-3-yl moiety, similar to the one present in our compound of interest, have been studied for their potential anticonvulsant and muscle relaxant properties . The structural similarity suggests that our compound may also be researched for these activities, potentially offering new therapeutic options for conditions like epilepsy and muscle spasms.

Antimicrobial Activity

The pyridazine ring, which is a part of the compound’s structure, has been associated with a wide range of pharmacological activities, including antimicrobial properties . This suggests that the compound could be valuable in the development of new antimicrobial agents, which is crucial given the rising concern over antibiotic resistance.

Anti-Inflammatory and Analgesic Effects

Thiadiazole derivatives, which form a part of the compound’s name, have been recognized for their analgesic and anti-inflammatory activities . Research into this compound could expand the arsenal of anti-inflammatory and pain-relief medications, potentially with fewer side effects than current treatments.

Anticancer Potential

Research has indicated that certain thiadiazole derivatives exhibit cytotoxic properties against various cancer cell lines . The compound , due to its thiadiazole component, may hold promise for cancer treatment and could be a focus of oncological research.

Agrochemical Applications

Pyridazine and pyridazinone derivatives are not only significant in medicinal chemistry but also in agrochemistry . The compound could be explored for its herbicidal or insecticidal properties, contributing to the development of new, more effective agrochemicals.

Bioeconomic Food System Development

While not directly linked to the compound, the broader family of thiadiazoles and related structures are part of ongoing research into sustainable food production systems . The compound could potentially play a role in the synthesis of biomolecules that support a bioeconomic approach to agriculture.

Neurological Disorder Research

Given the compound’s potential anticonvulsant properties, it may also be valuable in the broader context of neurological disorder research . Studying its effects on neural pathways could provide insights into the treatment of a variety of neurological conditions.

properties

IUPAC Name

2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5OS2/c1-9-18-21-15(24-9)17-13(22)8-23-14-7-6-12(19-20-14)10-2-4-11(16)5-3-10/h2-7H,8H2,1H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKCOICYJUJBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.